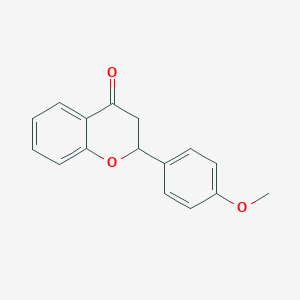

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, (2S)-

Description

Structure

3D Structure

Properties

CAS No. |

3034-08-0 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3/t16-/m0/s1 |

InChI Key |

QIUYUYOXCGBABP-INIZCTEOSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 4 Methoxyflavanone and Analogs

Total Synthesis Approaches to 4'-Methoxyflavanone

The total synthesis of 4'-methoxyflavanone is most commonly achieved through the cyclization of a chalcone (B49325) precursor, a robust and widely adopted method. However, alternative strategies have also been developed to improve efficiency and yield.

The traditional and most frequent method for synthesizing flavanones, including 4'-methoxyflavanone, is the intramolecular cyclization of corresponding 2'-hydroxychalcone (B22705) precursors. scispace.comrsc.orgpreprints.org This process, an oxa-Michael addition, is typically catalyzed by acid or, less commonly, base. scielo.br

The synthesis begins with the Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) to form the chalcone backbone. gu.se For 4'-methoxyflavanone, this involves reacting a 2'-hydroxyacetophenone with 4-methoxybenzaldehyde (B44291). mdpi.com The resulting 2'-hydroxy-4-methoxychalcone (B191450) is then subjected to cyclization.

Acid-catalyzed cyclization is a common approach. Refluxing the chalcone precursor in a solvent like ethanol (B145695) with an acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) promotes the ring closure to form the flavanone (B1672756). scielo.braip.orgaip.org For instance, refluxing 2'-hydroxy-4-methoxychalcone in acetic acid for an extended period (72 hours) has been shown to produce 4'-methoxyflavanone, albeit in moderate yields of around 55%. scielo.br The use of a stronger acid like trifluoroacetic acid (TFA) can improve conversion ratios. scielo.br Microwave irradiation has been explored to accelerate this reaction, significantly reducing the time from days to minutes and yielding 4'-methoxyflavanone in comparable or improved yields. scielo.brnepjol.info

Base-catalyzed cyclization is used less frequently due to the risk of decomposition or retro-Aldol reactions. scielo.br However, certain strong, non-nucleophilic bases like sodium hydride (NaH) have been effectively used for synthesizing 2'-hydroxychalcone derivatives, which are immediate precursors to flavanones. mdpi.com

Table 1: Comparison of Cyclization Conditions for 2'-Hydroxy-4-methoxychalcone

| Catalyst/Condition | Reaction Time | Yield | Reference |

|---|---|---|---|

| Acetic Acid (Reflux) | 72 hours | 55% | scielo.br |

| Acetic Acid (Microwave) | 30 minutes | 55% | nepjol.info |

| H₂SO₄ in Ethanol (Reflux) | 24 hours | 56.67% (for 7-hydroxy-4'-methoxyflavanone) | aip.orgaip.org |

While chalcone cyclization is prevalent, alternative synthetic routes to flavanones have been developed to overcome some of its limitations, such as harsh reaction conditions or the need for subsequent oxidation steps. rsc.org

One novel approach involves a three-step synthesis starting from 2-hydroxybenzoic acids. This method prepares 1-(2'-hydroxyphenyl)-1-oxo-propan-3-phenyl-3-ols, which are then subjected to cyclodehydration using reagents like triphenylphosphine (B44618) (Ph₃P) and diethyl azodicarboxylate (DEAD) to yield flavanones. scispace.com This strategy successfully produced 4'-methoxyflavanone in high yield (76-89%) and avoids the potential for premature cyclization that can occur during chalcone synthesis. scispace.com

Another modern development is the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. rsc.org This method offers a divergent pathway to synthesize both flavones and flavanones from common starting materials under milder conditions, avoiding the often harsh acidic or basic reflux required for traditional chalcone cyclization. rsc.org Other less common methods include the oxidation of flavan-4-ols and reactions involving precursors like 3-bromo-1-phenylprop-2-ynyl aryl ethers, though these are often hampered by the difficulty in obtaining the starting materials. scielo.br

Cyclization Reactions from Chalcone Precursors

Design and Synthesis of 4'-Methoxyflavanone Derivatives

4'-Methoxyflavanone serves as a valuable chemical scaffold in medicinal chemistry. biosynth.com By synthesizing a variety of analogs and derivatives, researchers can conduct detailed structure-activity relationship (SAR) studies to optimize biological effects.

Rational design of 4'-methoxyflavanone analogs focuses on strategically modifying the core structure to understand how specific functional groups and their positions influence biological activity. SAR studies have shown that the position of the methoxy (B1213986) group on the B-ring is critical. For instance, in terms of anti-inflammatory activity, 3'-methoxyflavanone showed superior inhibition of nitric oxide (NO) production compared to 4'-methoxyflavanone, suggesting that the meta-position is more favorable for this specific activity.

The addition of other functional groups, such as hydroxyl or geranyl moieties, also significantly impacts activity. For example, while 4'-methoxyflavanone shows moderate antiproliferative effects, certain geranylated derivatives exhibit potent antioxidant activity. The presence and position of hydroxyl groups are also crucial; SAR studies on a series of methoxylated and hydroxylated flavones revealed that 5,4'-dihydroxy and 3',4'-dihydroxy patterns were particularly important for antiproliferative activity against HL60 leukemia cells. iiarjournals.org These studies provide a strategic basis for designing new analogs with enhanced potency and selectivity. preprints.orgnih.gov

The flavanone skeleton, exemplified by 4'-methoxyflavanone, is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for various biological targets. rsc.orgbiosynth.com Researchers have synthesized numerous novel analogs to explore activities ranging from anticancer to anti-inflammatory effects. mdpi.comjst.go.jp

For example, 7-hydroxy-4'-methoxyflavanone, synthesized via the cyclization of 2',4'-dihydroxy-4-methoxychalcone, has been investigated for its cytotoxic activity against HeLa and WiDr cancer cells. aip.orgaip.org Other modifications include the synthesis of flavone (B191248) hybrids incorporating N-heterocyclic rings at the 4' position to enhance anticancer efficacy. nih.gov The conversion of aminoflavones into thiazolidinone analogs has also been shown to synergistically increase cytotoxic potential. jst.go.jp These examples highlight how the 4'-methoxyflavanone core is a foundational element for building more complex and potent therapeutic agents.

Rational Design for Structure-Activity Relationship Investigations

Biotransformation and Chemoenzymatic Synthesis of Flavonoid Derivatives

Biotransformation offers an alternative to chemical synthesis, using microorganisms or isolated enzymes to modify flavonoid structures. This approach can create derivatives that are difficult to obtain through traditional chemistry, often with high stereo- and regioselectivity. nih.govmdpi.com

Entomopathogenic filamentous fungi, such as Beauveria bassiana and Isaria fumosorosea, have been extensively used to transform methoxy-substituted flavonoids. nih.govresearchgate.net When these fungi are cultured with 4'-methoxyflavanone, they can perform reactions like O-demethylation and subsequent glycosylation. mdpi.com For example, I. fumosorosea KCH J2 was shown to metabolize 4'-methoxyflavanone into several products, including 4'-O-β-D-(4″-O-methyl)-glucopyranoside. mdpi.com Similarly, Beauveria bassiana KCh J1.5 transformed 4'-methoxyflavone (B190367) (the oxidized form of the flavanone) into 4'-hydroxyflavone (B191507) through demethylation. mdpi.com

These microbial transformations are valuable because the resulting glycosylated or hydroxylated derivatives often exhibit improved bioavailability and solubility, which can enhance their therapeutic potential. mdpi.comresearchgate.net This chemoenzymatic approach represents a powerful tool for generating novel flavonoid derivatives for pharmacological screening. nih.goviupac.org

Table 2: Products of Biotransformation of Methoxy-Flavonoids by Fungi

| Substrate | Microorganism | Main Product(s) | Reference |

|---|---|---|---|

| 4'-Methoxyflavanone | Isaria fumosorosea KCH J2 | 4'-O-β-D-(4″-O-methyl)-glucopyranoside | mdpi.com |

| 4'-Methoxyflavone | Beauveria bassiana KCh J1.5 | 4'-hydroxyflavone | mdpi.com |

| 2'-Methoxyflavanone | Isaria fumosorosea KCH J2 | Flavan-4-ol 2'-O-β-D-(4″-O-methyl)-glucopyranoside | mdpi.com |

Mechanistic Investigations of Biological Activities

Antioxidative Mechanisms of Action

4'-Methoxyflavanone demonstrates notable antioxidant properties, which are fundamental to many of its protective biological activities. These mechanisms involve direct interaction with reactive molecules and modulation of cellular processes that generate oxidative stress.

Free Radical Scavenging Pathways and Oxidative Stress Inhibition

Flavonoids, including methoxy-substituted flavanones like 4'-Methoxyflavanone, are recognized for their potential to act as antioxidants. biosynth.combiosynth.com Their mode of action often involves the direct scavenging of free radicals and the inhibition of oxidative stress pathways, which are implicated in cellular damage. biosynth.com The antioxidant system can be enzymatic, involving enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), or non-enzymatic, where compounds like flavonoids block the initiation of oxidation. nih.gov

Studies on related methoxyflavones have shown they can reduce oxidative damage in human erythrocytes by scavenging reactive oxygen species and/or stimulating the antioxidant defense system. dergipark.org.tr For instance, treatments with 7-Methoxyflavanone were found to significantly reduce lipid peroxidation triggered by hydrogen peroxide (H2O2) and increase the activities of antioxidant enzymes. dergipark.org.tr While direct free-radical scavenging data for 4'-Methoxyflavanone is not extensively detailed in the provided results, its structural class is well-established for such activities. biosynth.comsmolecule.com It is suggested that the methoxy (B1213986) group modification on the flavanone (B1672756) structure can significantly influence its biochemical interactions and antioxidative properties. biosynth.com

Modulation of Reactive Oxygen Species (ROS) Production

Beyond direct scavenging, 4'-Methoxyflavanone can modulate the cellular production of Reactive Oxygen Species (ROS). ROS, such as hydrogen peroxide and superoxide anions, are by-products of normal oxygen metabolism and act as signaling molecules; however, their overproduction leads to oxidative stress and cellular damage. nih.govfrontiersin.org

Research indicates that flavonoids can influence ROS homeostasis. frontiersin.org For example, a related compound, 6,4'-dihydroxy-7-methoxyflavanone, has been shown to protect against H2O2-induced cellular senescence, demonstrating an ability to counteract oxidative stress. nih.gov While the specific pathways for 4'-Methoxyflavanone are a subject of ongoing research, its interactions with enzymes involved in oxidative stress responses suggest a potential to inhibit pathways leading to cell death under stress conditions. smolecule.com The modulation of ROS is a key therapeutic strategy for a variety of diseases associated with oxidative stress, and flavonoids are of significant interest in this area. frontiersin.orgnih.gov

Cellular and Molecular Mechanisms of Neuroprotection

A significant area of research for 4'-Methoxyflavanone is its neuroprotective potential. Investigations have revealed specific cellular and molecular pathways through which it can protect neurons from damage and death.

Inhibition of Parthanatos Pathway and PARP-1 Overactivation

A primary neuroprotective mechanism of 4'-Methoxyflavanone is the inhibition of parthanatos, a specific form of programmed cell death. researchgate.netnih.gov Parthanatos is distinct from other death processes like apoptosis and is driven by the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.netnih.gov Excessive DNA damage, often caused by oxidative stress, triggers PARP-1 overactivation. nih.govmdpi.com This leads to the synthesis of large amounts of its polymer product, poly(ADP-ribose) (PAR), which is directly toxic to neurons and initiates a cell death cascade involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. nih.govnih.gov

High-throughput screening identified 4'-Methoxyflavanone as a novel inhibitor of this pathway. researchgate.netnih.gov Studies demonstrated that it prevents the decrease in cell viability in HeLa and SH-SY5Y cells caused by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a DNA-alkylating agent that induces parthanatos. researchgate.netnih.gov 4'-Methoxyflavanone was shown to reduce the synthesis and accumulation of the PAR polymer, thereby inhibiting the core driver of parthanatos. researchgate.netnih.gov This anti-parthanatos effect is attributed to the suppression of PARP-1 activity and is not primarily associated with general antioxidant or free radical scavenging properties in this context. researchgate.net

| Cell Line | Inducing Agent | Observed Effect of 4'-Methoxyflavanone | Mechanism |

|---|---|---|---|

| HeLa, SH-SY5Y | MNNG | Prevents decrease in cell viability | Inhibition of PARP-1 overactivation, reduction of PAR synthesis |

| Cortical Neurons | NMDA | Protection against cell death | Inhibition of PARP-1 mediated parthanatos |

Protection against Excitotoxicity (e.g., NMDA-induced Cell Death)

4'-Methoxyflavanone also protects cortical neurons against excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. researchgate.netnih.gov A key player in excitotoxicity is the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor leads to a massive influx of calcium ions, triggering downstream neurotoxic cascades, including the activation of PARP-1 and subsequent parthanatos. nih.gov

Research has shown that 4'-Methoxyflavanone significantly reduces neuronal death induced by exposure to NMDA in a concentration-dependent manner. nih.gov At a concentration of 100 μM, it was able to completely abolish the observed NMDA-induced cell death in primary cortical neuronal cultures. nih.gov This protective effect is directly linked to its ability to inhibit the parthanatos pathway initiated by NMDA receptor overstimulation. researchgate.netnih.gov Interestingly, in terms of neuroprotection against NMDA-induced death, 4'-Methoxyflavanone was found to be more potent than the related compound 3',4'-dimethoxyflavone (B191118). nih.gov

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of flavonoids are well-documented, and 4'-Methoxyflavanone is no exception. smolecule.comresearchgate.net Inflammation is a complex biological response often linked with oxidative stress and is a component of many chronic diseases. researchgate.netmbl.or.kr Flavonoids can modulate inflammatory pathways by inhibiting enzymes and signaling molecules involved in the inflammatory response. smolecule.com

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins)

4'-Methoxyflavanone, a naturally occurring flavonoid, has demonstrated potential in modulating key inflammatory mediators. Research indicates that related methoxyflavones can influence the production of nitric oxide (NO) and prostaglandins (B1171923), which are crucial molecules in the inflammatory cascade. For instance, pratol, another name for 7-hydroxy-4'-methoxyflavone, significantly reduces the production of both nitric oxide and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated environments without showing cytotoxicity. medchemexpress.com Similarly, other flavones have been shown to inhibit the production of NO and PGE2 in various cell models, suggesting a common mechanism for this class of compounds. nih.gov The anti-inflammatory actions of these flavonoids are often linked to their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing large amounts of NO and prostaglandins during inflammation. nih.govkoreascience.krcaldic.com Studies on related flavones like wogonin (B1683318) and luteolin (B72000) have also confirmed their inhibitory effects on NO and prostaglandin production. nih.govcaringsunshine.comclinmedjournals.org

Regulation of Key Signaling Pathways (e.g., NF-κB, PI3K-Akt, TLR4)

The anti-inflammatory effects of 4'-Methoxyflavanone and similar flavonoids are underpinned by their ability to regulate critical intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation. nih.gov Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), a closely related compound, has been shown to inhibit NF-κB activation. spandidos-publications.comnih.gov This inhibition prevents the transcription of numerous pro-inflammatory genes. The mechanism often involves blocking the phosphorylation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. spandidos-publications.comnih.govresearchgate.net

Another crucial pathway modulated by these flavonoids is the PI3K-Akt (Phosphoinositide 3-kinase-Akt) pathway, which is involved in cell survival and proliferation and can activate NF-κB. spandidos-publications.com Acacetin has been found to inhibit the PI3K/Akt signaling pathway, contributing to its biological activities. researchgate.net

Furthermore, Toll-like receptor 4 (TLR4) signaling is implicated. TLR4 is a receptor that recognizes bacterial components like LPS, triggering an inflammatory response that often involves the activation of both PI3K/Akt and NF-κB pathways. nih.gov Research on wogonin, another flavone (B191248), shows it can inhibit LPS-induced inflammatory responses by targeting the TLR4-MyD88-TAK1-mediated NF-κB and MAPK signaling pathways. clinmedjournals.org This suggests that flavonoids like 4'-Methoxyflavanone may exert their effects by interfering with the initial steps of the inflammatory signaling cascade initiated by TLR4. clinmedjournals.orgfrontiersin.org

Inhibition of Cyclooxygenase (COX) Enzymes

4'-Methoxyflavanone and its derivatives have been investigated for their ability to directly inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. caldic.com Acacetin has been shown to inhibit COX-2 activity. targetmol.com This inhibition of COX-2 is a key component of its anti-inflammatory and anti-proliferative effects. spandidos-publications.comnih.gov

The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. caldic.com Some flavonoid derivatives have demonstrated this selectivity. For example, a derivative of chrysin, 5,7-diacetylflavone, was found to be a potent and selective inhibitor of COX-2. caldic.com Xanthohumol, another flavonoid, also inhibits both COX-1 and COX-2 activity. targetmol.com This body of research suggests that the flavanone structure, including that of 4'-Methoxyflavanone, is a promising scaffold for the development of COX inhibitors.

Anti-Cancer Mechanistic Insights

Inhibition of Cellular Proliferation and Induction of Apoptosis Pathways

4'-Methoxyflavanone and its analogs have been shown to possess anti-cancer properties by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis. medchemexpress.cn Acacetin, for example, has been demonstrated to inhibit the proliferation of human prostate cancer (DU145) and non-small cell lung cancer (A549) cells in a dose- and time-dependent manner. spandidos-publications.comnih.govnih.gov

The induction of apoptosis is a key mechanism. In DU145 prostate cancer cells, acacetin treatment leads to a significant increase in apoptotic cells. spandidos-publications.comresearchgate.net This is often characterized by morphological changes such as chromatin condensation. spandidos-publications.comnih.gov The apoptotic process is frequently mediated through the activation of specific pathways. For instance, in A549 lung cancer cells, acacetin was found to enhance the expression of Fas and its ligand (FasL), which are key components of the extrinsic apoptosis pathway. nih.gov

Furthermore, the regulation of apoptosis-related proteins is critical. Acacetin treatment has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP), while increasing the levels of pro-apoptotic proteins such as Bax. spandidos-publications.comnih.gov This shift in the balance between pro- and anti-apoptotic proteins ultimately favors cell death.

| Cell Line | Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| DU145 (Prostate Cancer) | Inhibition of proliferation, induction of apoptosis | ↑ Apoptotic cells, ↑ Bax, ↓ Bcl-2, ↓ XIAP, ↓ COX-2 | spandidos-publications.com, researchgate.net, nih.gov |

| A549 (Lung Cancer) | Inhibition of proliferation, induction of apoptosis, G1 cell cycle arrest | ↑ p53, ↑ p21/WAF1, ↑ Fas/FasL | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation, induction of apoptosis | Inhibition of STAT3 activation, ↓ Mcl-1, ↓ Survivin, ↓ Bcl-2 | mdpi.com |

Targeting Specific Signaling Pathways (e.g., Akt/NF-κB)

The anti-cancer effects of 4'-Methoxyflavanone analogs are closely linked to their ability to interfere with specific signaling pathways that drive tumor growth and survival. The Akt/NF-κB signaling axis is a prominent target. spandidos-publications.comresearchgate.net The Akt pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in many cancers. spandidos-publications.com Akt can, in turn, activate the NF-κB pathway, which promotes cancer cell survival by upregulating anti-apoptotic genes. spandidos-publications.com

Studies have conclusively shown that acacetin is a potent inhibitor of the Akt/NF-κB pathway in prostate cancer cells. spandidos-publications.comnih.govresearchgate.net It inhibits the phosphorylation of both Akt and IκBα, which prevents the activation and nuclear translocation of NF-κB. spandidos-publications.comnih.gov This blockade leads to the downregulation of NF-κB target genes involved in proliferation (like COX-2) and survival (like Bcl-2 and XIAP), thereby suppressing cell growth and inducing apoptosis. spandidos-publications.comnih.gov This mechanism has been validated in both in vitro cell culture models and in vivo tumor xenograft models, where acacetin treatment significantly reduced tumor size. spandidos-publications.comresearchgate.net

| Pathway Component | Effect of Acacetin | Downstream Consequence | Reference |

|---|---|---|---|

| Akt Phosphorylation | Inhibited | Reduced pro-survival signaling | spandidos-publications.com, researchgate.net |

| IκBα Phosphorylation | Inhibited | Prevents NF-κB activation | spandidos-publications.com, researchgate.net |

| NF-κB Activation | Inhibited | Decreased nuclear translocation and DNA binding | spandidos-publications.com, researchgate.net |

| NF-κB Target Genes (Bcl-2, XIAP, COX-2) | Downregulated | Induction of apoptosis and inhibition of proliferation | spandidos-publications.com, nih.gov |

Interactions with Androgen Receptors and Other Protein Targets

The androgen receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer. amegroups.org While direct binding studies for 4'-Methoxyflavanone are limited, the interplay between flavonoid compounds and the AR signaling axis is an area of active research. The AR's function is modulated by a host of co-activator and co-repressor proteins, and its activity can be influenced by other signaling pathways, including the PI3K-Akt pathway which is a known target of acacetin. biorxiv.org Some flavonoids have been shown to interact with the AR axis. medchemexpress.com

Beyond the AR, flavonoids can interact with a range of other protein targets. Acacetin has been shown to inhibit the activation of another key transcription factor, STAT3, in hepatocellular carcinoma cells. mdpi.com By preventing STAT3 phosphorylation and DNA binding, acacetin downregulates the expression of STAT3-regulated genes involved in cell survival, such as Mcl-1 and survivin. mdpi.com The ability of flavonoids to interact with multiple protein targets, including transcription factors like NF-κB and STAT3, and kinases like Akt, highlights their multi-targeted approach to cancer inhibition. tjnpr.orgresearchgate.net

Structure Activity Relationship Sar Studies of 4 Methoxyflavanone and Its Analogs

Contribution of the Flavanone (B1672756) Core Structure to Activity

The flavanone core itself is a crucial precursor for a wide array of other flavonoids and is recognized for its multifaceted role in biological responses. preprints.orgicm.edu.pl The ability to chemically modify this core structure has a significant impact on the resulting compound's bioactivity. icm.edu.pl

The importance of the heterocyclic C-ring is demonstrated when comparing the activity of flavanones with their open-chain precursors, chalcones. In some cases, the cyclization from a chalcone (B49325) to a flavanone can increase or alter biological activity. For example, one study found that while a specific chalcone was more active against the bacterium Bacillus subtilis, its cyclized flavanone isomer was more active as an acetylcholinesterase inhibitor. mdpi.com This suggests that the rigid, three-dimensional structure of the flavanone core is better suited for fitting into the active site of certain enzymes, while the more flexible open-chain structure of the chalcone may be advantageous for other types of interactions, such as membrane disruption. mdpi.com The stereochemistry at the C2 position, which is a chiral center in flavanones, also adds to the structural diversity and can influence biological specificity.

Computational and In Silico Approaches to SAR Analysis

In recent years, computational methods have become indispensable tools in drug discovery and for elucidating the structure-activity relationships of bioactive compounds like 4'-Methoxyflavanone. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights into the molecular interactions and properties that govern biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This technique is used to understand the interactions between flavanones and their biological targets at an atomic level.

Docking studies have been employed to investigate the interaction of methoxyflavones with various enzymes. For example, to understand how 2'-, 3'-, and 4'-methoxyflavones are metabolized, molecular docking analysis was used to explore their interaction within the active site of human cytochrome P450 (CYP) enzymes. The results indicated a preference for the O-methoxy moiety of the flavones to interact within the active site of CYP1A2, supporting the experimental finding that these compounds are primarily demethylated by these enzymes. nih.gov Similarly, docking analysis supported the observed orientation of these flavones for oxidation by the CYP1B1 enzyme. continental.edu.pe

In another study, molecular docking was used to investigate the recognition of flavanones by monoamine oxidases (MAOs), revealing how the most active and selective compounds bind to the receptor. ebi.ac.uk These computational models provide a rational basis for the observed biological activities and can guide the design of analogs with improved selectivity and potency.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jddtonline.info The fundamental principle is that variations in the biological activity within a series of compounds are correlated with changes in their molecular features, such as physicochemical, electronic, or steric properties (descriptors). jddtonline.info

QSAR studies have been applied to flavonoids to predict their bioactivities and to guide the synthesis of new derivatives. For a set of flavonoid derivatives, a QSAR model was developed to predict antioxidant activity. The resulting model showed a significant correlation between calculated molecular descriptors and the observed activity, providing a tool for predicting the antioxidant potential of new flavonoid structures. jddtonline.info

Another QSAR study focused on the inhibition of the influenza H1N1 virus neuraminidase enzyme by a series of flavonoids. conicet.gov.ar By selecting the most relevant molecular descriptors from a large pool, a linear regression model was built that could successfully predict the inhibitory activity (IC₅₀) of the compounds. conicet.gov.ar Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing, thereby accelerating the drug discovery process. More advanced 3D-QSAR methods have also been used, which correlate biological activity with the 3D properties of the molecules, such as steric and electrostatic fields, providing a more detailed picture of the structural requirements for activity. ijpsr.comiajps.com

Advanced Research Methodologies and Analytical Techniques

Extraction and Isolation Methodologies from Natural Sources

The initial step in studying 4'-Methoxyflavanone from natural sources, such as various plants, involves its extraction and subsequent isolation from a complex mixture of other phytochemicals.

The extraction of flavanones, including 4'-Methoxyflavanone, from plant material is achieved through various methods. The choice of technique can significantly impact the yield and purity of the initial extract.

Conventional Techniques:

Maceration: This is a simple and widely used method involving the soaking of plant material in a suitable solvent for an extended period. Ethanol (B145695) is a common solvent of choice for extracting methoxyflavones due to its ability to dissolve a wide range of polyphenolic compounds. aip.org

Soxhlet Extraction: This technique provides a more exhaustive extraction by continuously passing a fresh portion of a distilled solvent through the plant material. spectrabase.com Solvents of increasing polarity, such as hexane (B92381) followed by dichloromethane (B109758) and then methanol (B129727), can be used to fractionate compounds based on their solubility. spectrabase.com

Unconventional Techniques:

Sonication-Assisted Extraction (SAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. aip.org It is often considered a more efficient and "greener" alternative to conventional methods as it can reduce extraction time and solvent consumption.

The selection of the solvent and extraction method is critical and often tailored to the specific plant matrix and the target compound's properties. massbank.eupsu.ac.th

Following initial extraction, the crude extract contains a multitude of compounds. A multi-step purification strategy is required to isolate 4'-Methoxyflavanone with high purity.

Column Chromatography (CC): This is a fundamental purification technique. The crude extract is loaded onto a column packed with a stationary phase, and solvents of varying polarities are used as the mobile phase to separate the components.

Silica Gel: Commonly used for separating compounds based on polarity. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing polarity (e.g., with ethyl acetate), is effective for separating flavonoids.

Sephadex LH-20: This stationary phase is used for size-exclusion and partition chromatography, often with methanol as the eluent, to separate flavonoids from other phenolic compounds and smaller molecules. cmu.ac.th

Preparative Thin-Layer Chromatography (TLC): For smaller-scale purifications, preparative TLC can be used to isolate compounds from fractions obtained via column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, preparative HPLC is the method of choice. up.ac.za

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). up.ac.zaebi.ac.uk By carefully optimizing the mobile phase composition and gradient, highly pure compounds can be obtained.

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that is highly effective for separating flavonoids from complex natural extracts, minimizing sample adsorption and degradation. silae.it

The combination of these techniques allows for the effective isolation of 4'-Methoxyflavanone from its natural sources. scielo.org.bo

Conventional and Unconventional Extraction Techniques

Spectroscopic and Spectrometric Characterization Methods

Once purified, the definitive identification and structural elucidation of 4'-Methoxyflavanone are accomplished using a suite of spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for the complete structural determination of organic molecules like 4'-Methoxyflavanone. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton and the placement of protons and substituents.

¹H NMR: This experiment identifies all the protons in the molecule and provides information about their chemical environment and neighboring protons through chemical shifts (δ) and coupling constants (J). The flavanone (B1672756) structure is characterized by a three-proton spin system in the C-ring: a doublet of doublets (dd) for the proton at C-2 (H-2) and two distinct dd signals for the diastereotopic protons at C-3 (H-3ax and H-3eq). massbank.eu The 4'-methoxy group gives a characteristic singlet at approximately 3.8-3.9 ppm.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). Key signals for 4'-Methoxyflavanone include the carbonyl carbon (C-4) around 192 ppm, the methine carbon at C-2 around 79 ppm, the methylene (B1212753) carbon at C-3 around 44 ppm, and the methoxy (B1213986) carbon (-OCH₃) around 55 ppm.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. carlroth.com It is crucial for identifying adjacent protons, for instance, confirming the H-2/H-3 coupling in the C-ring and tracing the connectivity of protons within the aromatic A and B rings. silae.it

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). massbank.eu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. It is essential for piecing together the molecular skeleton by connecting fragments identified by COSY and is particularly vital for assigning quaternary (non-protonated) carbons, such as C-4, C-4a, C-8a, C-1', and C-4'. silae.it For example, a correlation from the methoxy protons to C-4' confirms the position of the methoxy group.

The combined data from these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of 4'-Methoxyflavanone.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 4'-Methoxyflavanone (Based on data from analogous compounds aip.orgmassbank.eu)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | 5.45 | dd, 13.0, 3.0 | 79.2 |

| 3ax | 3.10 | dd, 17.0, 13.0 | 43.5 |

| 3eq | 2.85 | dd, 17.0, 3.0 | 43.5 |

| 4 | - | - | 192.1 |

| 4a | - | - | 118.5 |

| 5 | 7.90 | dd, 7.9, 1.6 | 121.7 |

| 6 | 7.05 | td, 7.5, 1.1 | 121.0 |

| 7 | 7.50 | td, 8.3, 1.6 | 136.2 |

| 8 | 7.00 | d, 8.4 | 118.0 |

| 8a | - | - | 161.8 |

| 1' | - | - | 130.5 |

| 2', 6' | 7.45 | d, 8.7 | 127.8 |

| 3', 5' | 6.95 | d, 8.7 | 114.2 |

| 4' | - | - | 160.0 |

| 4'-OCH₃ | 3.85 | s | 55.4 |

Mass spectrometry is a critical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through its fragmentation pattern.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺), which confirms the molecular weight of 4'-Methoxyflavanone (254.28 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confident determination of the elemental formula (C₁₆H₁₄O₃).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. cmu.ac.th It is invaluable for analyzing complex mixtures and for structural elucidation. In MS/MS, a specific ion (the precursor ion, e.g., the [M+H]⁺ of 4'-Methoxyflavanone) is selected and fragmented to produce a unique spectrum of product ions. The fragmentation pattern of flavanones is well-characterized and primarily involves retro-Diels-Alder (rDA) reactions in the heterocyclic C-ring. This cleavage results in fragments that are diagnostic of the A and B rings. For 4'-Methoxyflavanone, the key fragmentation would be the cleavage of the C-ring, yielding fragments corresponding to the methoxy-substituted B-ring.

Table 2: Predicted Key Mass Fragments for 4'-Methoxyflavanone in ESI-MS/MS (Based on general flavonoid fragmentation patterns)

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 255.10 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | 237.09 | Loss of water |

| [¹‚³A]⁺ | 137.02 | Fragment from rDA cleavage containing the A-ring |

| [¹‚³B]⁺ | 119.05 | Fragment from rDA cleavage containing the unsubstituted B-ring (unlikely for 4'-substituted) |

| [B-ring fragment]⁺ | 135.04 | Fragment corresponding to the 4-methoxy-styrene radical cation |

| [A-ring fragment]⁺ | 121.03 | Fragment corresponding to the dihydroxy-benzoyl cation |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The FT-IR spectrum of 4'-Methoxyflavanone displays characteristic absorption bands that confirm its key structural features. Analysis of related compounds like 7-hydroxy-4'-methoxyflavanone and acacetin (B1665396) provides a strong basis for these assignments. researchgate.netsilae.it

Table 3: Characteristic FT-IR Absorption Bands for 4'-Methoxyflavanone (Based on data from analogous compounds researchgate.net)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretching | Aromatic C-H |

| ~2950-2850 | C-H Stretching | Aliphatic C-H (in C-ring) |

| ~2840 | C-H Stretching | Methoxy (-OCH₃) |

| ~1685 | C=O Stretching | Ketone (conjugated) |

| ~1600, ~1500 | C=C Stretching | Aromatic Rings |

| ~1260, ~1030 | C-O Stretching | Aryl Ether (-O-) |

Vibrational Spectroscopy Applications (e.g., FT-IR)

Chromatographic Analysis for Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of 4'-Methoxyflavanone and for separating its enantiomers, which is critical as different stereoisomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of 4'-Methoxyflavanone. Commercial sources often specify a purity of ≥97% as determined by HPLC. sigmaaldrich.comfishersci.com The technique is also used to separate different flavanones and their derivatives. researchgate.net For instance, a reversed-phase HPLC method was developed to evaluate the chiral discrimination of a Chiralpak IA stationary phase towards flavanone, demonstrating that resolution can be significantly improved using aqueous-based eluents. researchgate.net In some cases, purity is reported as high as 98.64% at 280 nm. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool used for the identification and characterization of 4'-Methoxyflavanone and its derivatives. This technique combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to identify different compounds within a sample.

GC-MS analysis has been employed to identify 4'-Methoxyflavanone in complex mixtures like propolis, where it was detected after derivatization with a trimethylsilyl (B98337) (TMS) reagent to increase its volatility. researchgate.net The technique is also used to confirm the molecular weight and fragmentation patterns of synthesized flavanone derivatives. For instance, the GC-MS analysis of synthesized 7-hydroxy-4'-methoxyflavanone showed a molecular ion peak (M+) at m/z 270, confirming its molecular mass. aip.org Furthermore, GC-MS is utilized to quantify methoxyflavone concentrations in plant extracts, with specific GC conditions programmed to achieve optimal separation. myfoodresearch.com

The fragmentation patterns observed in the mass spectra provide structural information. For example, the mass spectrum of 4-hydroxyacetophenone, a related compound, shows a molecular ion peak at m/e 136, corresponding to its molecular weight. phcogj.com In the analysis of 3,3',7-Trihydroxy-4'-methoxyflavone, GC-MS data from the NIST library showed a top peak at m/z 285 and a second-highest peak at m/z 300. nih.gov

Table 1: GC-MS Analysis Parameters for Methoxyflavones

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-5ms Ultra Inert, 30 m × 250 μm × 0.25 μm | myfoodresearch.com |

| Oven Temperature Program | 200°C to 300°C at 15°C/min, hold at 300°C for 8.333 min | myfoodresearch.com |

| Carrier Gas | Helium | myfoodresearch.com |

| Flow Rate | 1.0 mL/min | myfoodresearch.com |

| Split Ratio | 20:1 | myfoodresearch.com |

| Derivatization (Propolis) | Trimethylsilyl (TMS) reagent | researchgate.net |

The enantiomeric separation of flavanones is crucial as stereoisomers can have different biological effects. Chiral chromatography, particularly using polysaccharide-based chiral stationary phases (CSPs), is the method of choice for this purpose.

Several studies have focused on the enantioseparation of 4'-Methoxyflavanone and other flavanones using various CSPs like Chiralcel® and Chiralpak®. researchgate.netchemijournal.com The separation is often performed in normal-phase mode with n-hexane/alcohol mobile phases. chemijournal.com Nano-liquid chromatography (nano-LC) has also been evaluated for the stereoisomer separation of a group of 12 flavonoids, including 4'-methoxyflavanone, using polysaccharide-based CSPs. nih.gov

One study found that Sepapak® 3 provided the best results for enantioresolution and enantioselectivity in a polar organic phase mode. ebi.ac.ukchemfaces.com A mobile phase of methanol/isopropanol (20/80, v/v) successfully separated eight flavanones with resolution factors (Rs) ranging from 1.15 to 4.18. nih.govebi.ac.ukchemfaces.com While reversed and normal phase modes with methanol/water or hexane/ethanol could also resolve the analytes, they often resulted in lower resolution, broader peaks, and longer analysis times. nih.govebi.ac.ukchemfaces.com

Table 2: Chiral Separation of Flavanones

| Chiral Stationary Phase | Mobile Phase | Mode | Analytes Separated | Reference |

|---|---|---|---|---|

| Chiralpak IA, Chiralpak IB | n-hexane/alcohol | Normal-phase | 4'-methoxyflavanone, 5-methoxyflavanone, 6-methoxyflavanone, 7-methoxyflavanone | chemijournal.com |

| Sepapak® 1, 2, 3 | Methanol/isopropanol (20/80, v/v) | Polar organic | 4'-methoxyflavanone and 7 other flavanones | nih.govebi.ac.ukchemfaces.com |

| Sepapak® 1, 2, 3 | Methanol/water, Hexane/ethanol | Reversed and Normal phase | 4'-methoxyflavanone and other flavanones | nih.govebi.ac.ukchemfaces.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

In Vitro and Preclinical Research Models for Mechanistic Studies

To investigate the biological mechanisms of 4'-Methoxyflavanone, various in vitro cell culture models are employed. These models allow for the detailed analysis of cellular pathways affected by the compound.

HeLa Cells: The human cervical cancer cell line, HeLa, has been used extensively to study the effects of 4'-Methoxyflavanone. It was instrumental in a high-throughput screening that identified 4'-Methoxyflavanone as a neuroprotective agent that prevents cell death induced by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.govresearchgate.net This protective effect is attributed to the inhibition of parthanatos, a specific cell death pathway. nih.govresearchgate.net Studies on 7-hydroxy-4'-methoxyflavanone, a related compound, also used HeLa cells to demonstrate cytotoxic activity, with an IC50 value of 40.13 µg/mL. aip.orgaip.org

SH-SY5Y Cells: The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neuroscience research, particularly for studying neurodegenerative diseases like Parkinson's. pharmiweb.comubigene.us Similar to HeLa cells, SH-SY5Y cells were used to confirm the protective effects of 4'-Methoxyflavanone against MNNG-induced parthanatos. nih.govresearchgate.net Both 4'-Methoxyflavanone and 3',4'-dimethoxyflavone (B191118) showed significant protection against the reduction in SH-SY5Y cell viability caused by MNNG. nih.gov The EC50 value for 4'-Methoxyflavanone in protecting these cells was determined to be 11.41 ± 1.04 μM. nih.gov

RAW 264.7 Cells: The murine macrophage cell line, RAW 264.7, is a standard model for studying inflammation. Methoxyflavones have been shown to inhibit nitric oxide production induced by lipopolysaccharide (LPS) in these cells in a dose-dependent manner. biotech-asia.org Specifically, Pratol (7-Hydroxy-4'-methoxyflavone) is a potent inhibitor of NF-κB and significantly reduces the production of nitric oxide (NO) and prostaglandin (B15479496) PGE2 in LPS-stimulated RAW 264.7 cells without causing cytotoxicity. medchemexpress.com Other methoxyflavonoids have also demonstrated anti-inflammatory and antioxidant effects in this cell line. biotech-asia.orgkoreascience.krresearcher.lifemdpi.com

DU145 Cells: The human prostate cancer cell line, DU145, which is androgen-independent, has been used to investigate the anticancer potential of methoxyflavone derivatives. mdpi.com Acacetin (5,7-dihydroxy-4'-methoxyflavone) was found to decrease the viability of DU145 cells in a dose- and time-dependent manner by inducing apoptosis. researchgate.netnih.govspandidos-publications.com This effect is mediated through the targeting of the Akt and NF-κB signaling pathways. researchgate.netnih.govspandidos-publications.com Another related compound, 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone, also showed inhibition of DU145 cell proliferation.

HL60 Cells: While direct studies on 4'-Methoxyflavanone in the human promyelocytic leukemia cell line, HL60, were not found in the search results, this cell line is a common model for studying cancer and apoptosis. Other flavonoids have been investigated using this cell line.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2',4'-dihydroxy-4-methoxychalcone |

| 2'-hydroxyflavanone |

| 3',4'-dimethoxyflavone |

| 3',5,7-Trihydroxy-4'-methoxyflavanone |

| 3-hydroxy-2'-methoxyflavone |

| 3-O-methylquercetin |

| 4'-Methoxy-5,7-dihydroxyflavone |

| 4'-methoxyflavanone |

| 4'-Methoxyflavone (B190367) |

| 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone |

| 5,6,7-trimethoxyflavone |

| 5,7-dihydroxy-4'-methoxyflavone |

| 5-methoxyflavanone |

| 6-methoxyflavanone |

| 7-hydroxy-4'-methoxyflavanone |

| 7-hydroxy-4'-methoxyflavone |

| 7-methoxyflavanone |

| Acacetin |

| Apigenin |

| Baicalein |

| Calycopterin |

| Casticin |

| Chrysin |

| Hesperetin |

| Naringenin |

| Pratol |

| Salvigenin |

Biochemical Assays for Enzyme Inhibition and Receptor Binding Studies

Biochemical assays are fundamental in elucidating the mechanism of action of 4'-Methoxyflavanone by quantifying its interactions with specific biological targets such as enzymes and receptors. These in vitro tests provide crucial data on the compound's potency and selectivity.

Enzyme Inhibition Assays: Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. For 4'-Methoxyflavanone, these assays have been pivotal in identifying its potential therapeutic effects.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Research has shown that 4'-Methoxyflavanone inhibits the synthesis and accumulation of poly (ADP-ribose) (PAR) polymer. researchgate.netnih.govnih.gov This process is a key step in parthanatos, a specific pathway of programmed cell death initiated by the overactivation of PARP-1. researchgate.netnih.gov By reducing PAR accumulation, 4'-Methoxyflavanone protects cortical neurons from cell death induced by excitotoxicity. researchgate.netnih.gov

Nitric Oxide (NO) Production Inhibition: Assays measuring the inhibition of nitric oxide (NO) production are used to evaluate anti-inflammatory activity. 4'-Methoxyflavanone has been studied for its ability to inhibit NO production, with a reported half-maximal inhibitory concentration (IC₅₀) of 28.7 µM. This indicates moderate activity compared to other flavonoids, such as its isomer 3'-Methoxyflavanone (IC₅₀ = 12.3 µM), suggesting that the position of the methoxy group on the B-ring is a key determinant of its anti-inflammatory potency.

Ethoxyresorufin-O-deethylase (EROD) Activity: While direct studies on 4'-Methoxyflavanone are limited, assays on related nitro- and amino-substituted methoxyflavones have utilized EROD activity to assess interaction with the aryl hydrocarbon (Ah) receptor signaling pathway. nih.gov These assays measure the inhibition of cytochrome P450 1A1 (CYP1A1)-mediated conversion of ethoxyresorufin to resorufin, indicating potential antagonism of the Ah receptor. nih.gov

Receptor Binding Studies: Receptor binding assays determine the affinity of a compound for a specific receptor. These studies are essential for understanding how 4'-Methoxyflavanone might modulate cellular signaling pathways.

Aryl Hydrocarbon (Ah) Receptor: Competitive binding assays have been employed for related methoxyflavones to determine their affinity for the Ah receptor. nih.gov In these assays, the test compound competes with a radiolabeled ligand (like [³H]TCDD) for binding to the receptor in rat cytosolic preparations. nih.gov The results, expressed as IC₅₀ values, indicate the concentration of the compound required to displace 50% of the radiolabeled ligand, thereby quantifying its binding affinity. nih.gov For example, compounds like 3'-methoxy-4'-nitroflavone (B1677366) have shown high affinity for the Ah receptor. nih.gov

GABA Type A (GABAₐ) Receptors: Flavonoids as a class have been extensively investigated as ligands for the benzodiazepine (B76468) binding site on GABAₐ receptors. scispace.comnih.gov While flavanone itself has been reported as inactive or weakly active in these binding studies, the methodology remains relevant. scispace.comnih.gov These assays typically involve radioligand displacement studies using preparations from brain tissue, where the ability of the test compound to displace a known radiolabeled ligand, such as [³H]flunitrazepam, is measured. scispace.com

Table 1: Summary of In Vitro Inhibitory Activity of 4'-Methoxyflavanone

High-Throughput Screening Methodologies for Compound Identification

High-throughput screening (HTS) is a powerful drug discovery technique that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. oup.com This methodology was instrumental in identifying the novel biological activities of 4'-Methoxyflavanone. researchgate.netnih.govnih.gov

Identification of 4'-Methoxyflavanone as a Neuroprotective Agent: A notable application of HTS led to the discovery of 4'-Methoxyflavanone (referred to as 4'-methoxyflavone or 4MF in the study) as a neuroprotective inhibitor of parthanatos, a form of programmed cell death distinct from apoptosis. researchgate.netnih.govnih.gov

Assay Design and Principle: The HTS was designed to identify small molecules that could protect cells from death induced by parthanatos. researchgate.netnih.gov The assay utilized HeLa cells, which were treated with the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce massive DNA damage and subsequent overactivation of PARP-1, triggering parthanatos. researchgate.netnih.gov

Screening Process: A chemical library containing approximately 5,120 small molecules was screened for its ability to prevent MNNG-induced cell death. researchgate.netnih.gov The screening was conducted in a multi-well plate format, allowing for the simultaneous testing of numerous compounds. researchgate.net

Endpoint Measurement: Cell viability was the primary endpoint measured. It was quantified using a luminescent assay (CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells. nih.gov A compound was scored as a "hit" if it significantly prevented the decrease in cell viability caused by MNNG treatment. researchgate.netoup.com

Key Findings: From this screen, 4'-Methoxyflavanone was identified as a potent protective agent. researchgate.netnih.gov Further structure-activity relationship (SAR) studies also identified the related compound 3',4'-dimethoxyflavone (DMF) as having significant activity. researchgate.netnih.gov Follow-up biochemical assays confirmed that both compounds function by reducing the synthesis and accumulation of poly (ADP-ribose) polymer. researchgate.netnih.gov This HTS campaign successfully identified a new class of flavonoids as potential leads for developing novel therapeutics for neurodegenerative conditions. nih.govnih.gov

Table 2: High-Throughput Screening Results for Neuroprotection by Methoxyflavones

Table of Mentioned Compounds

Future Perspectives and Research Directions

Further Elucidation of Untapped Biological Potentials and Molecular Mechanisms

While initial research has identified key bioactivities, the full therapeutic spectrum of 4'-Methoxyflavanone remains largely unexplored. A primary future direction is the investigation of its neuroprotective effects. Identified as a novel inhibitor of parthanatos—a specific pathway of programmed neuronal cell death—4'-Methoxyflavanone presents a promising avenue for developing treatments for neurodegenerative conditions. nih.govsigmaaldrich.com High-throughput screening has shown that methoxylation at the 4' position of the flavone (B191248) core is crucial for this parthanatos-inhibiting activity, as it reduces the accumulation of poly (ADP-ribose) polymer and protects cortical neurons from excitotoxic cell death. nih.govsigmaaldrich.com

Beyond neuroprotection, the anticancer potential of 4'-Methoxyflavanone warrants further investigation. Related methoxyflavone compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines, including breast, colon, and melanoma cancers. acs.orgmdpi.com For instance, Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), a structurally similar flavonoid, exerts its anticancer effects by suppressing key signaling pathways like NF-κB/Akt. spandidos-publications.comresearchgate.net Future studies should explore whether 4'-Methoxyflavanone acts via similar or novel molecular mechanisms to inhibit cancer cell growth, proliferation, and metastasis.

Additionally, the antiviral properties of methoxyflavones against a range of viruses, including Hepatitis B virus (HBV) and Herpes Simplex Virus (HSV-1), suggest that 4'-Methoxyflavanone could be a candidate for antiviral drug discovery. nih.gov The mechanisms may involve the modulation of cellular processes, such as kinase pathways, which are hijacked by viruses for their replication. nih.gov The broad biological activities reported for the flavonoid class—including anti-inflammatory, antioxidant, and antidiabetic effects—represent further untapped potentials for 4'-Methoxyflavanone that should be systematically explored in future research. mdpi.com

| Compound Name | Biological Activity | Research Finding |

| 4'-Methoxyflavanone (4MF) | Neuroprotective | Inhibits PARP-1 mediated cell death (parthanatos) by preventing the accumulation of poly (ADP-ribose) polymer. nih.govsigmaaldrich.com |

| Acacetin | Anticancer | Suppresses NF-κB/Akt signaling in prostate cancer cells, inducing apoptosis and inhibiting tumor growth. spandidos-publications.comresearchgate.net |

| 3-O-methylquercetin | Anticancer | Exhibits antitumor properties against breast and lung cancer cells. acs.org |

| Methoxyflavones (general) | Antiviral | Showed antiviral activity against Hepatitis B virus (HBV), Herpes Simplex Virus (HSV-1), and Poliovirus (PV-1). nih.gov |

Advancements in Synthetic Accessibility and Development of Novel Analogs

The future development of 4'-Methoxyflavanone as a therapeutic agent depends on efficient and scalable synthetic methods. Current synthetic strategies often involve the oxidative cyclization of corresponding o-hydroxychalcones. mdpi.com Methodologies such as the Baker–Venkataraman rearrangement offer a reliable route for the construction of the core flavone structure in high yields, which can be adapted for large-scale production. uclan.ac.uk Another established route is the Claisen-Schmidt condensation between a 2'-hydroxyacetophenone (B8834) and 4-methoxybenzaldehyde (B44291) to form a chalcone (B49325) intermediate, which is then cyclized. nih.gov

A significant future direction lies in the design and synthesis of novel analogs of 4'-Methoxyflavanone to enhance its biological activity, selectivity, and pharmacokinetic properties. mdpi.com Structural modulation, including the introduction of different functional groups (e.g., alkylation of hydroxyl groups or grafting of pharmacophore units) onto the flavanone (B1672756) scaffold, can lead to hybrid molecules with improved therapeutic functions. mdpi.comnih.gov The synthesis of a diverse library of analogs will enable comprehensive structure-activity relationship (SAR) studies, clarifying which structural features are essential for specific biological effects. nih.gov For example, investigating how different substitution patterns on the A and B rings influence the anti-inflammatory or neuroprotective activity can guide the development of more potent and targeted drug candidates. nih.gov

Integration of Multi-Omics Technologies in Flavonoid Research (Genomics, Transcriptomics, Metabolomics)

The complexity of flavonoid bioactivity necessitates a holistic, systems-level approach. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is a critical future direction for flavonoid research. quanticate.comnih.gov These technologies provide a comprehensive snapshot of the molecular changes within a biological system in response to a compound like 4'-Methoxyflavanone. quanticate.com

Genomics can help identify genetic variations that may influence an individual's response to 4'-Methoxyflavanone, paving the way for personalized medicine. quanticate.com

Transcriptomics analyzes RNA transcripts to reveal how 4'-Methoxyflavanone alters gene expression patterns, providing insights into the cellular pathways it modulates. quanticate.com

Proteomics examines the entire set of proteins, identifying changes in protein expression, modification, and interaction that are downstream effects of the compound's activity. quanticate.com

Metabolomics studies the complete set of small-molecule metabolites, offering a functional readout of the physiological state and revealing how 4'-Methoxyflavanone impacts cellular metabolism. quanticate.comfrontiersin.org

By integrating these data layers, researchers can construct detailed molecular maps of the compound's mechanism of action, identify novel drug targets, and discover biomarkers for predicting therapeutic efficacy. nih.gov Although multi-omics studies have not yet been specifically applied to 4'-Methoxyflavanone, their use in broader drug discovery highlights their immense potential for elucidating its complex biological interactions. uj.ac.za

Role of Computational Chemistry in Accelerated Drug Discovery and Design

Computational chemistry has become an indispensable tool for accelerating the drug discovery process, reducing costs and time by prioritizing promising candidates for synthesis and testing. researchgate.net In the context of 4'-Methoxyflavanone, computational approaches are poised to play a significant role in its future development.

Structure-based drug design (SBDD) techniques, such as molecular docking, can be used to simulate the interaction of 4'-Methoxyflavanone and its analogs with specific protein targets. For example, in silico docking simulations have been used to investigate how flavones bind to targets like the epidermal growth factor receptor (EGFR), and similar methods can be applied to explore the binding of 4'-Methoxyflavanone to PARP-1 or viral enzymes. nih.govmdpi.com These simulations can predict binding affinity and guide the design of new analogs with improved potency. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4’-methoxyflavanone and its derivatives?

- Methodology : The compound can be synthesized via a two-step process:

Claisen-Schmidt condensation : Reacting 2,4-dihydroxyacetophenone with 4-methoxybenzaldehyde in ethanol using aqueous KOH as a catalyst to form 2',4'-dihydroxy-4-methoxychalcone .

Cyclization : The chalcone intermediate undergoes intramolecular oxa-Michael addition using H₂SO₄ in ethanol to yield 7-hydroxy-4’-methoxyflavanone (56.67% yield) . For flavone derivatives, oxidative cyclization with I₂ in DMSO is employed (88.31% yield) .

- Key Metrics : Melting points (172–174°C for flavanone; 263–265°C for flavone) and purity are validated via FTIR, NMR, and GC-MS .

Q. How is 4’-methoxyflavanone structurally characterized in academic research?

- Techniques :

- FTIR : Identifies functional groups (e.g., hydroxyl, methoxy, carbonyl).

- ¹H/¹³C-NMR : Confirms aromatic proton environments and methoxy group positioning .

- GC-MS : Validates molecular weight and fragmentation patterns .

Q. What is the general cytotoxic profile of 4’-methoxyflavanone derivatives against cancer cell lines?

- Findings :

- 7-Hydroxy-4’-methoxyflavanone : IC₅₀ values of 40.13 µg/mL (HeLa) and 37.85 µg/mL (WiDr) .

- 7-Hydroxy-4’-methoxyflavone : More potent against HeLa (IC₅₀ 25.73 µg/mL) but less effective against WiDr (IC₅₀ 83.75 µg/mL) .

Advanced Research Questions

Q. How do synthetic methodology choices (e.g., H₂SO₄ vs. I₂/DMSO) impact flavanone vs. flavone bioactivity?

- Mechanistic Insight :

- Flavanone synthesis (H₂SO₄): Favors oxa-Michael addition, retaining the flavanone’s heterocyclic ring, which may enhance membrane permeability .

- Flavone synthesis (I₂/DMSO): Introduces a double bond (C2–C3), increasing planarity and π-stacking potential, improving HeLa-targeted activity .

Q. How can researchers resolve discrepancies in IC₅₀ classifications for anticancer activity?

- Guidelines :

Q. What strategies enhance the metabolic stability of 4’-methoxyflavanone derivatives?

- Biotransformation Insights : Glycosylation (e.g., 7-O-rutinoside derivatives) or acetylation (e.g., taxifolin-3-acetate) improves solubility and reduces hepatic clearance .

- Case Study : Biotransformation of 4’-methylflavanone by Isaria fumosorosea yields hydroxylated metabolites with retained bioactivity .

Q. How do structural modifications (e.g., hydroxylation, prenylation) alter bioactivity?

- SAR Trends :

- C-7 Hydroxylation : Enhances cytotoxicity (e.g., 7-hydroxy-4’-methoxyflavanone vs. non-hydroxylated analogs) .

- Prenylation : 6-Prenyl-4’-methoxyflavanone derivatives show dual antimicrobial and anticancer activity due to increased lipophilicity .

- Contradiction : 5,7-Dihydroxy-4’-methoxyflavanone exhibits weaker activity than 7-hydroxy analogs, suggesting steric hindrance from additional hydroxyl groups .

Methodological Best Practices

- Synthesis Optimization : Use ethanol as a solvent for Claisen-Schmidt condensation (higher yields vs. methanol) and monitor reaction progress via TLC (n-hexane/ethyl acetate, 4:3) .

- Data Validation : Cross-reference NMR shifts with literature (e.g., δ 5.3 ppm for flavanone C-2 proton) and confirm purity via HPLC (>95%) .

- Biological Assays : Include positive controls (e.g., doxorubicin) and normalize cytotoxicity data to protein content to mitigate false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.